An In-depth Technical Guide to 3-Methylazetidin-2-one: Structure, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 3-Methylazetidin-2-one: Structure, Properties, and Applications in Modern Drug Discovery
Introduction
The azetidin-2-one, or β-lactam, is a cornerstone of modern medicinal chemistry, most famously embodied by the penicillin and cephalosporin classes of antibiotics. Beyond its celebrated role in combating bacterial infections, this strained four-membered lactam ring serves as a versatile scaffold in the design of a diverse array of therapeutic agents. Its inherent ring strain imparts a unique reactivity profile, making it an attractive synthon for accessing complex molecular architectures. This guide provides a detailed technical overview of a fundamental, yet underexplored, member of this family: 3-Methylazetidin-2-one.
Aimed at researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical and physical properties of 3-Methylazetidin-2-one, its synthesis, reactivity, and its burgeoning potential as a building block in contemporary drug discovery programs.
Molecular Structure and Chemical Identity
3-Methylazetidin-2-one is a chiral molecule featuring a four-membered ring containing a nitrogen atom and a carbonyl group, with a methyl substituent at the C3 position. The presence of this stereocenter means the molecule exists as two enantiomers, (R)-3-methylazetidin-2-one and (S)-3-methylazetidin-2-one.
| Identifier | Value | Source |
| IUPAC Name | 3-methylazetidin-2-one | [1] |
| CAS Number | 58521-61-2 | [1] |
| Molecular Formula | C₄H₇NO | [1] |
| Molecular Weight | 85.10 g/mol | [1] |
| SMILES | CC1CNC1=O | [1] |
| InChI | InChI=1S/C4H7NO/c1-3-2-5-4(3)6/h3H,2H2,1H3,(H,5,6) | [1] |
| InChIKey | XYAPRMQTKAOTJZ-UHFFFAOYSA-N | [1] |
Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | -0.2 | [1] |
| Topological Polar Surface Area | 29.1 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 85.052763847 | [1] |
The negative XLogP3 value suggests that 3-Methylazetidin-2-one is a relatively polar molecule with good aqueous solubility. Its topological polar surface area is well within the range for orally bioavailable drugs.
Synthesis of 3-Methylazetidin-2-one
The synthesis of β-lactams is a well-established field of organic chemistry. For 3-Methylazetidin-2-one, several synthetic strategies can be envisaged, primarily revolving around intramolecular cyclization or cycloaddition reactions.
Intramolecular Cyclization of 3-Aminobutanoic Acid
A common and direct method for the synthesis of β-lactams is the cyclization of β-amino acids. In the case of 3-Methylazetidin-2-one, the precursor would be 3-aminobutanoic acid. This transformation requires the activation of the carboxylic acid, followed by intramolecular nucleophilic attack by the amino group.
Conceptual Workflow for Cyclization:
Caption: Intramolecular cyclization of 3-aminobutanoic acid.
Experimental Protocol (Generalized):
-
Amino Group Protection (Optional but Recommended): To prevent intermolecular side reactions, the amino group of 3-aminobutanoic acid is often protected with a suitable protecting group (e.g., Boc, Cbz).
-
Carboxylic Acid Activation: The protected β-amino acid is treated with a dehydrating or activating agent to facilitate cyclization. Common reagents include carbodiimides (e.g., DCC, EDC), or conversion to an acid chloride or a mixed anhydride.
-
Cyclization: The activated acid is then treated with a non-nucleophilic base to promote intramolecular cyclization.
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Deprotection: The protecting group on the nitrogen is removed to yield 3-Methylazetidin-2-one.
Staudinger [2+2] Cycloaddition
The Staudinger cycloaddition, discovered by Hermann Staudinger in 1907, is a powerful method for constructing β-lactam rings.[2] It involves the reaction of a ketene with an imine. For the synthesis of 3-Methylazetidin-2-one, this would involve the reaction of methylketene with an appropriate imine, followed by N-deprotection.
Conceptual Workflow for Staudinger Cycloaddition:
Caption: Staudinger [2+2] cycloaddition for β-lactam synthesis.
Experimental Protocol (Generalized):
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Imine Formation: An appropriate aldehyde and primary amine are condensed to form the imine.
-
Ketene Generation: Methylketene is typically generated in situ from a precursor like propionyl chloride and a tertiary amine base (e.g., triethylamine).
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Cycloaddition: The generated ketene reacts with the imine in an aprotic solvent at low temperatures to form the N-substituted 3-methylazetidin-2-one.
-
Deprotection: The substituent on the nitrogen is removed. For example, a benzyl group can be removed via hydrogenolysis.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl group and the ring strain.
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CH₃ group (C3): A doublet, due to coupling with the adjacent proton at C3. Expected chemical shift: ~1.2-1.5 ppm.
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CH proton (C3): A multiplet, due to coupling with the methyl group and the C4 protons. Expected chemical shift: ~3.0-3.5 ppm.
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CH₂ group (C4): Two distinct multiplets for the diastereotopic protons. Expected chemical shift: ~2.8-3.3 ppm.
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NH proton: A broad singlet. Expected chemical shift: ~7.0-8.0 ppm, but can vary depending on solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule.
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C=O (C2): The carbonyl carbon will be the most downfield signal. Expected chemical shift: ~170-175 ppm.[3]
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CH (C3): The carbon bearing the methyl group. Expected chemical shift: ~40-45 ppm.
-
CH₂ (C4): The methylene carbon. Expected chemical shift: ~35-40 ppm.
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CH₃: The methyl carbon. Expected chemical shift: ~10-15 ppm.[3]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band characteristic of the strained β-lactam carbonyl group.
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C=O stretch: A strong, sharp peak at a relatively high wavenumber due to ring strain. Expected frequency: ~1740-1770 cm⁻¹.
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N-H stretch: A moderate, broad peak. Expected frequency: ~3200-3400 cm⁻¹.
-
C-H stretch: Peaks in the region of 2850-3000 cm⁻¹.
Mass Spectrometry
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 85. Common fragmentation patterns would involve the loss of the methyl group or cleavage of the four-membered ring.
Reactivity and Chemical Behavior
The chemical reactivity of 3-Methylazetidin-2-one is dominated by the high ring strain of the β-lactam core. This makes the amide bond susceptible to nucleophilic attack, particularly by strong nucleophiles or under acidic or basic conditions.
Hydrolysis
The β-lactam ring can be opened by hydrolysis under both acidic and basic conditions to yield 3-aminobutanoic acid. The rate of hydrolysis is generally faster than that of acyclic amides due to the relief of ring strain upon ring opening.
N-Functionalization
The nitrogen atom of the lactam can be functionalized through alkylation, acylation, or arylation. This is a key reaction for incorporating the 3-methylazetidin-2-one scaffold into larger molecules. Deprotonation of the N-H with a suitable base (e.g., NaH, LDA) generates an amide anion that can react with various electrophiles.
Ring-Opening Reactions
Besides hydrolysis, the β-lactam ring can be opened by other nucleophiles such as amines, alcohols, and thiols, providing access to a variety of β-amino acid derivatives.
Applications in Drug Discovery and Medicinal Chemistry
While 3-Methylazetidin-2-one itself is not a known therapeutic agent, it represents an important building block for the synthesis of more complex and biologically active molecules. The azetidine motif is increasingly recognized for its ability to impart favorable pharmacokinetic properties, such as improved metabolic stability, solubility, and reduced lipophilicity.[4]
Scaffold for Bioactive Molecules
The 3-methylazetidin-2-one core can be elaborated at both the N1 and C3 positions to generate libraries of compounds for screening against various biological targets. The methyl group at C3 provides a simple, non-polar substituent that can influence binding to hydrophobic pockets in target proteins.
Intermediate in the Synthesis of Novel Therapeutics
A significant application lies in its use as an intermediate. For instance, derivatives of the closely related 3-aminoazetidin-2-one have been investigated as potent and selective inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in pain and inflammation.[5] This highlights the potential of the 3-substituted azetidin-2-one scaffold in the development of novel therapeutics for these conditions.
Logical Flow of Application in Drug Discovery:
Sources
- 1. 3-Methylazetidin-2-one | C4H7NO | CID 13285795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
